N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline
CAS No.:
Cat. No.: VC16355869
Molecular Formula: C24H29N3O3S2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O3S2 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C24H29N3O3S2/c1-30-17-16-27-23(19-31-24(27)25-21-11-5-4-6-12-21)20-10-9-13-22(18-20)32(28,29)26-14-7-2-3-8-15-26/h4-6,9-13,18-19H,2-3,7-8,14-17H2,1H3 |
| Standard InChI Key | KNAOOEOWSZEAJX-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structural features, including a thiazole ring, an aniline group, and an azepane sulfonyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmacology.
Structural Features
The compound's molecular structure is distinguished by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The azepane sulfonyl group is another key component, contributing to the compound's potential for interacting with biological targets. The methoxyethyl group adds to the compound's complexity and may influence its solubility and bioavailability.
| Structural Component | Description |
|---|---|
| Thiazole Ring | Five-membered heterocyclic ring with sulfur and nitrogen. |
| Azepane Sulfonyl Group | Contributes to biological activity through interactions with enzymes or receptors. |
| Methoxyethyl Group | Enhances solubility and may affect bioavailability. |
| Aniline Group | Participates in interactions with biological targets. |
Synthesis Methods
The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the aniline and azepane sulfonyl groups. Common reagents used in these reactions include thionyl chloride and various amines.
Biological Activities and Applications
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in pharmacological applications. It may interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's unique structure allows for selective binding, which could lead to modulation of biological processes such as cell signaling and metabolic regulation.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Interaction with specific enzymes to modulate metabolic pathways. |
| Receptor Modulation | Binding to receptors to influence cell signaling processes. |
| Pharmacological Applications | Potential use in drug development due to its selective interactions with biological targets. |
Comparison with Similar Compounds
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is distinct from other similar compounds due to its unique combination of functional groups.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[3-(azepan-1-ylsulfonyl)phenyl]-N-methylthiazol | Contains a thiazole ring and azepane sulfonamide | Lacks the methoxyethyl group. |
| 4-[3-(azepan-1-ylsulfonyl)phenyl]-N-benzylaniline | Similar core structure but different substituents | Substituted benzene instead of methoxyethyl. |
| N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline | Features a morpholin-4-yl group instead of methoxyethyl | Different side chain functionality. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume